molecular formula C19H15BrClN3O2 B14882940 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-chloro-2-methylphenyl)acetamide

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B14882940
M. Wt: 432.7 g/mol
InChI Key: KZNWNWDYXBAYJS-UHFFFAOYSA-N
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Description

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-chloro-2-methylphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-chloro-2-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyridazine ring. Subsequent acylation with 5-chloro-2-methylaniline and acetic anhydride yields the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-chloro-2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-chloro-2-methylphenyl)acetamide
  • 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-chloro-2-methylphenyl)acetamide

Uniqueness

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-chloro-2-methylphenyl)acetamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C19H15BrClN3O2

Molecular Weight

432.7 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C19H15BrClN3O2/c1-12-2-7-15(21)10-17(12)22-18(25)11-24-19(26)9-8-16(23-24)13-3-5-14(20)6-4-13/h2-10H,11H2,1H3,(H,22,25)

InChI Key

KZNWNWDYXBAYJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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